2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile
Description
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile is a benzothiazole derivative characterized by a partially hydrogenated (tetrahydro) bicyclic system fused with a thiazole ring. The 6-methyl substituent is positioned on the cyclohexene moiety, while the acetonitrile group (-CH₂CN) is attached to the 2-position of the benzothiazole core. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₃N₂S, with a molecular weight of 205.30 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the aromatic thiazole system, enabling applications in drug discovery, particularly in kinase inhibition and neuroprotection .
Properties
CAS No. |
1016773-88-8 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with acetonitrile under suitable conditions. One common method includes the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.
| Conditions | Products | Catalyst/Solvent |
|---|---|---|
| Concentrated HCl (reflux) | 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetic acid | H<sub>2</sub>O/EtOH |
| NaOH (aqueous, 80°C) | 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide intermediate | DMSO |
The acidic pathway proceeds via protonation of the nitrile, followed by nucleophilic water attack, while the basic route involves hydroxide ion-mediated conversion to an amide.
Reduction Reactions
The nitrile group can be reduced to a primary amine using strong reducing agents.
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | Dry ether, 0–5°C | 2-(6-Methyl-benzothiazolyl)ethylamine |
| H<sub>2</sub>/Raney Ni | Ethanol, 50°C, 3 atm | Corresponding amine (yield: 75–85%) |
Reduction mechanisms involve sequential electron transfer to the nitrile’s triple bond, forming an imine intermediate before final amine production.
Metal Complexation
The sulfur and nitrogen atoms in the benzothiazole ring enable coordination with transition metals, forming stable complexes.
These complexes exhibit enhanced biological activity compared to the parent compound, particularly in scavenging free radicals (DPPH assay IC<sub>50</sub>: 12–18 μM) .
Condensation Reactions
The nitrile participates in Knoevenagel condensations with aldehydes or ketones.
| Carbonyl Compound | Conditions | Product |
|---|---|---|
| Benzaldehyde | Piperidine catalyst, EtOH | α,β-Unsaturated nitrile derivative |
| 4-Nitrobenzaldehyde | 60°C, 6 hours | Electron-deficient conjugated nitrile |
This reac
Scientific Research Applications
Medicinal Chemistry
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant antimicrobial and anti-inflammatory properties.
Case Studies :
- Antimicrobial Activity : A study demonstrated that derivatives of benzothiazole possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The introduction of the acetonitrile group may enhance these properties by increasing lipophilicity and bioavailability .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. Benzothiazole derivatives are known to exhibit fungicidal properties.
Case Studies :
- Fungicidal Properties : Research has shown that certain benzothiazole derivatives can inhibit fungal growth effectively. This suggests that 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile could be developed into a novel agrochemical product .
Materials Science
The unique properties of this compound make it suitable for use in the development of new materials, particularly in polymer science.
Case Studies :
- Polymer Additives : Investigations into the incorporation of benzothiazole derivatives into polymer matrices have indicated improvements in thermal stability and mechanical properties. This application could lead to the production of advanced materials with enhanced performance characteristics .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Average values; substituents vary with aryl groups.
Pharmacological and Functional Differences
AS601245 : Exhibits potent JNK inhibitory activity (IC₅₀ = 70 nM), with demonstrated neuroprotective effects in preclinical models of neurodegeneration . In contrast, the target compound lacks explicit kinase inhibition data but shares structural motifs (benzothiazole + nitrile) associated with kinase binding.
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles : Display broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL against Staphylococcus aureus) and moderate anticancer activity (IC₅₀ = 10–50 µM in HeLa cells) . The extended conjugation from the acrylonitrile group enhances π-π stacking with biological targets.
Physicochemical Properties
- Solubility : The nitrile group in the target compound and AS601245 reduces aqueous solubility compared to sulfonamide or amide derivatives (e.g., compound in ).
- Bioavailability : AS601245’s pyridine and pyrimidine substituents enhance blood-brain barrier penetration, critical for neuroprotective applications .
- Stability : The tetrahydrobenzothiazole core in the target compound may confer greater conformational flexibility than fully aromatic benzothiazoles, influencing protein-ligand interactions .
Biological Activity
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile (CAS No. 1016773-88-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile is with a molecular weight of 192.28 g/mol. The SMILES representation is CC1CCc2nc(N)sc2C1, indicating the presence of a benzothiazole moiety which is crucial for its biological activity .
Research indicates that compounds containing the benzothiazole structure exhibit a range of biological activities, particularly as inhibitors of various kinases. The compound in focus has been studied for its inhibitory effects on c-Jun N-terminal kinase (JNK), which is implicated in multiple diseases such as neurodegenerative disorders and inflammatory conditions .
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzothiazole can inhibit JNK activity effectively. For example, specific derivatives were found to possess IC50 values in the low micromolar range against JNK isoforms . The presence of substituents on the benzothiazole ring significantly influences the potency and selectivity of these compounds.
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds have shown promising results in models of rheumatoid arthritis. One study reported that a related compound demonstrated significant anti-inflammatory effects when administered orally . This suggests that 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile may share similar therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups attached to the benzothiazole core. Modifications such as the introduction of aromatic groups or hydrogen bond acceptors have been shown to enhance biological activity .
Case Studies
Several case studies illustrate the biological relevance of benzothiazole derivatives:
- Anti-inflammatory Activity : A study focused on a series of benzothiazole derivatives found that modifications led to compounds with enhanced anti-inflammatory properties in animal models .
- Antitumor Activity : Another investigation evaluated various benzothiazole derivatives against cancer cell lines (e.g., SK-Hep-1 and MDA-MB-231), revealing moderate to potent inhibitory effects on cell proliferation .
- Antibacterial Properties : Compounds derived from benzothiazole structures were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Some showed significant inhibition at concentrations lower than standard antibiotics .
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile and its derivatives?
The compound is synthesized via condensation reactions or Michael additions. For example, a base-promoted Michael addition of acetonitrile to acrylonitrile derivatives can yield benzothiazole-acetonitrile hybrids, followed by cyclization or functionalization steps . Key intermediates like 6-methoxy-1,3-benzothiazol-2-amine are reacted with adamantylacetyl derivatives under reflux in chloroform or ethanol to form acetamide analogs . Purification often involves crystallization from ethanol or dimethyl sulfoxide .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and molecular geometry, while Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and amides (C=O stretch ~1660 cm⁻¹) . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .
Q. What are the key pharmacological properties of this compound as a JNK inhibitor?
The compound’s benzothiazole-acetonitrile core is critical for inhibiting c-Jun N-terminal kinases (JNK1/2/3). Derivatives like AS601245 exhibit nanomolar IC₅₀ values in enzymatic assays and demonstrate neuroprotective effects in cerebral ischemia models. Oral efficacy in rheumatoid arthritis models highlights its therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize JNK inhibitory activity?
SAR analysis reveals that substituents on the benzothiazole ring and pyrimidine moiety significantly impact potency. For instance:
- Aromatic groups with hydrogen bond acceptors (e.g., pyridinyl) at the pyrimidine’s distal position enhance binding affinity.
- Methylation at the tetrahydrobenzothiazole’s 6-position improves metabolic stability . Substitutions are guided by molecular docking and kinase selectivity profiling to minimize off-target effects .
Q. How can multi-component reactions synthesize complex heterocycles from this compound?
Ultrasonic-assisted multicomponent reactions with triazoles or acrylonitriles yield fused heterocycles like [1,2,4]triazolo[1,5-a]pyridines. For example, reacting 2-(benzothiazol-2-yl)acetonitrile with aryl triazoles under 60 W ultrasound promotes cyclization, confirmed by X-ray analysis .
Q. What strategies improve solubility and bioavailability during in vivo testing?
Q. How do intermolecular interactions impact solid-state stability?
Non-classical hydrogen bonds (C–H⋯O) and π-π stacking between benzothiazole rings contribute to crystalline lattice stability. These interactions are critical for predicting melting points and shelf-life in drug development .
Methodological Considerations
Q. How is purity confirmed during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Thin-Layer Chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) are standard. Melting point analysis (±2°C deviation) ensures crystallinity .
Q. What computational tools model substituent effects on JNK binding?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular dynamics simulations predict binding modes in JNK3’s ATP-binding pocket. Software like Schrödinger Suite or AutoDock Vina is used for docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
